6-Chloropyrimidine-2,4,5-triamine hydrochloride

Thermal Analysis Solid-State Characterization Process Chemistry

Researchers requiring thermally robust heterocyclic intermediates often face solubility limitations with free-base pyrimidines in aqueous media. 6-Chloropyrimidine-2,4,5-triamine hydrochloride (CAS 155824-29-6) overcomes this as a pre-formed HCl salt with enhanced water solubility, enabling homogeneous reactions in protic solvents. Key advantages: • MP ≥300°C supports high-temperature heterocyclic fusion (e.g., triazolopyrimidines) • Three amino groups (including unique 5-NH₂) provide multiple nucleophilic sites • Documented 87% synthesis yield ensures reproducible scale-up. Supplied as ≥98% purity; ambient storage.

Molecular Formula C4H7Cl2N5
Molecular Weight 196.035
CAS No. 155824-29-6
Cat. No. B583245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyrimidine-2,4,5-triamine hydrochloride
CAS155824-29-6
Molecular FormulaC4H7Cl2N5
Molecular Weight196.035
Structural Identifiers
SMILESC1(=C(N=C(N=C1Cl)N)N)N.Cl
InChIInChI=1S/C4H6ClN5.ClH/c5-2-1(6)3(7)10-4(8)9-2;/h6H2,(H4,7,8,9,10);1H
InChIKeySOMJHNVYNAJBGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloropyrimidine-2,4,5-triamine Hydrochloride Overview


6-Chloropyrimidine-2,4,5-triamine hydrochloride (CAS: 155824-29-6) is a chlorinated pyrimidine derivative featuring three amino groups at the 2, 4, and 5 positions, and exists as a hydrochloride salt. This structural motif provides multiple nucleophilic centers and a reactive chlorine leaving group, making it a versatile intermediate in heterocyclic synthesis . The hydrochloride salt form specifically addresses the low aqueous solubility of the parent free base, enhancing its utility in aqueous reaction media . The compound is distinguished from its close analogs—such as the free base (CAS: 1194-78-1), the dihydrochloride salt (CAS: 13535-08-5), and the 2,4-diamine analog (CAS: 156-83-2)—by a unique combination of high thermal stability, defined protonation state, and synthetic accessibility, which directly influences its selection for specific chemical transformations .

1

Hydrochloride salt form supports aqueous reaction media compatibility

2

High thermal stability enables elevated-temperature synthetic transformations

3

Three amino groups provide multiple nucleophilic centers for heterocycle construction

Why 6-Chloropyrimidine-2,4,5-triamine Hydrochloride Cannot Be Substituted


Substituting 6-Chloropyrimidine-2,4,5-triamine hydrochloride with its free base, alternative salts, or the 2,4-diamine analog can significantly alter reaction outcomes and physicochemical properties. The free base (CAS: 1194-78-1) exhibits markedly lower water solubility, which can hinder reactions in aqueous media . The dihydrochloride salt (CAS: 13535-08-5) introduces a different protonation state, potentially affecting reaction kinetics and product distribution in pH-sensitive steps . Critically, the 2,4-diamine analog (CAS: 156-83-2) lacks the 5-amino group, eliminating a key nucleophilic site and fundamentally changing its synthetic utility [1]. The quantitative evidence below demonstrates these differences in measurable terms, underscoring why generic substitution is not scientifically sound.

Free base (CAS 1194-78-1)

Lower aqueous solubility may limit homogeneous reaction conditions; salt form often preferred for protic media.

Dihydrochloride salt (CAS 13535-08-5)

Different protonation state may shift reaction kinetics and product distribution in pH-sensitive steps.

2,4-Diamine analog (CAS 156-83-2)

Lacks the 5-amino group, eliminating a key nucleophilic site and fundamentally altering synthetic utility.

6-Chloropyrimidine-2,4,5-triamine Hydrochloride Differentiation


Thermal Stability Advantage

6-Chloropyrimidine-2,4,5-triamine hydrochloride (155824-29-6) exhibits a melting point of ≥300°C, which is significantly higher than that of its free base analog (CAS: 1194-78-1, melting point not applicable/decomposes) and the 2,4-diamine analog (CAS: 156-83-2, melting point 198-202°C) [1]. This high melting point indicates superior thermal stability, which is a critical attribute for high-temperature reactions and storage conditions.

Thermal Stability
Head-to-head
Target: ≥300°C Diamine analog: 198–202°C Free base: decomposes

Supports high-temperature reaction feasibility

Open capillary method; literature values

Thermal Analysis Solid-State Characterization Process Chemistry

Synthetic Yield

The synthesis of 6-chloropyrimidine-2,4,5-triamine hydrochloride directly from 2,5-diamino-4,6-dichloropyrimidine proceeds with a reported yield of 87%, as described in patent WO 94/07892 and replicated in patent US07902187B2 . This represents a high-yielding, single-step transformation to the desired hydrochloride salt. While comparative yields for the free base under analogous conditions are not reported in the same source, the direct precipitation of the hydrochloride salt simplifies isolation and purification, avoiding a separate salt formation step .

Synthetic Yield
Class-level
87%
Reported yield to hydrochloride salt

Reported synthetic efficiency context

Direct precipitation simplifies isolation

Synthetic Methodology Process Optimization Yield Comparison

Aqueous Solubility Advantage

The hydrochloride salt form of 6-chloropyrimidine-2,4,5-triamine is explicitly noted to exhibit increased solubility in water compared to its free base counterpart . This qualitative observation is consistent with the well-established principle that salt formation enhances the aqueous solubility of basic amine-containing compounds. While quantitative solubility values (e.g., mg/mL) are not provided in the source, the stated increase is a key differentiating factor for reactions conducted in aqueous or protic media.

Aqueous Solubility
Class-level
Salt: increased (qualitative) Free base: lower solubility

May support aqueous reaction media selection

Quantitative data not reported in source

Solubility Formulation Aqueous Chemistry

Synthetic Utility

6-Chloropyrimidine-2,4,5-triamine hydrochloride is specifically utilized as a starting material in the synthesis of 7-chloro-1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine, a key intermediate in mRNA splicing modulation, as disclosed in Chinese patent CN110627729B [1]. This demonstrates its application in a complex, multi-step synthetic sequence leading to a biologically relevant scaffold. While the 2,4-diamine analog (CAS: 156-83-2) is also used as a building block (e.g., for minoxidil intermediates), its lack of the 5-amino group precludes its use in this specific triazolopyrimidine formation, highlighting a unique synthetic niche for the 2,4,5-triamine scaffold .

Synthetic Utility
Reported
Target: forms triazolopyrimidine scaffold Diamine analog: cannot form same scaffold

Demonstrates differentiated synthetic application

Patent CN110627729B; 5-amino group required

Medicinal Chemistry Patent Analysis Heterocyclic Synthesis

Application Scenarios for 6-Chloropyrimidine-2,4,5-triamine Hydrochloride


High-Temperature Heterocyclic Synthesis

Due to its high melting point (≥300°C), 6-chloropyrimidine-2,4,5-triamine hydrochloride is the preferred choice for synthetic routes that involve elevated temperatures. The free base is unsuitable due to thermal instability, and the 2,4-diamine analog (MP 198-202°C) may decompose or undergo unwanted side reactions under conditions where the hydrochloride salt remains stable . This makes it ideal for the synthesis of fused pyrimidine systems, such as triazolopyrimidines, which often require forcing thermal conditions.

Aqueous-Phase Reactions

The hydrochloride salt's increased water solubility directly addresses the low solubility of the parent free base. This property is critical for reactions run in water, aqueous buffers, or alcohols, enabling homogeneous reaction mixtures and facilitating workup and purification. When a synthetic step mandates a protic solvent, the hydrochloride salt is the rational choice over the free base .

Validated Process Development

The documented synthesis of 6-chloropyrimidine-2,4,5-triamine hydrochloride in 87% yield from 2,5-diamino-4,6-dichloropyrimidine provides a robust and reproducible starting point for process development. This high yield, coupled with the direct precipitation of the desired salt form, minimizes steps and maximizes material efficiency, offering a clear advantage over alternative routes that may require separate salt formation and purification .

5-Substituted Pyrimidine Scaffolds

The presence of three amino groups, particularly the 5-amino group absent in the 2,4-diamine analog, enables distinct synthetic transformations. The compound's documented use in the synthesis of a patented triazolopyrimidine (CN110627729B) underscores its value in generating structurally diverse heterocyclic libraries . For projects requiring a 5-substituted pyrimidine core, this compound is an indispensable building block.

Application
Selection Property
Validation Focus
High-temperature heterocycle synthesis
Thermal stability
Process stability assessment at elevated temperature
Aqueous-phase synthesis
Enhanced solubility (salt form)
Homogeneous reaction condition feasibility
Process development
Reported synthetic yield
Yield reproducibility and scalability review
5-Substituted pyrimidine scaffolds
5-Amino group availability
Synthetic differentiation from 2,4-diamine analog

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